molecular formula C21H26N2O3 B11044804 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11044804
M. Wt: 354.4 g/mol
InChI Key: JTNADPGVQNUSEX-MCPYQZEQSA-N
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Description

3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines elements of isoindole and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoindole Ring: This step involves the cyclization of a suitable precursor to form the isoindole ring system.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to more reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.

    Biology: Research includes its potential role in biological systems and its interactions with various biomolecules.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-phenylpyrrole-2,5-dione
  • 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

Uniqueness

The uniqueness of 3-[(3AR,7AS)-1,3,3A,4,7,7A-Hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione lies in its specific structural features, such as the propoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H26N2O3/c1-2-11-26-18-9-7-17(8-10-18)23-20(24)12-19(21(23)25)22-13-15-5-3-4-6-16(15)14-22/h3-4,7-10,15-16,19H,2,5-6,11-14H2,1H3/t15-,16+,19?

InChI Key

JTNADPGVQNUSEX-MCPYQZEQSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3

Origin of Product

United States

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